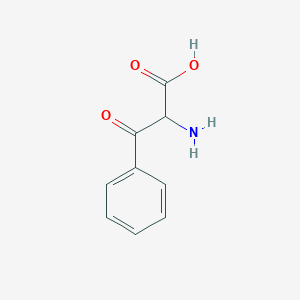

2-Amino-3-oxo-3-phenylpropanoic acid

Description

2-Amino-3-oxo-3-phenylpropanoic acid is an α-amino acid derivative characterized by a phenyl group attached to the β-carbon of a propanoic acid backbone. The compound features both an amino group at the α-position and a ketone group at the β-carbon, distinguishing it from canonical amino acids. The presence of the phenyl group and oxo functionality may confer unique reactivity, such as participation in keto-enol tautomerism or serving as a precursor for bioactive molecules like phenyllactic acid derivatives .

Properties

CAS No. |

56884-61-8 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-amino-3-oxo-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H9NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13) |

InChI Key |

FFSGLKWXIJLRST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-oxo-3-phenylpropanoic acid can be synthesized through various methods. One common method involves the oxidation of phenylalanine using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions . Another method involves the enzymatic conversion of phenylalanine using phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid, which is then oxidized to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the microbial fermentation of phenylalanine using genetically engineered microorganisms. These microorganisms are capable of converting phenylalanine to this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-oxo-3-phenylpropanoic acid undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as esters and amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.

Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.

Major Products Formed

Oxidation: Phenylacetic acid.

Reduction: 3-Phenylpropanoic acid.

Substitution: Various esters and amides.

Scientific Research Applications

2-Amino-3-oxo-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-oxo-3-phenylpropanoic acid involves its conversion to phenylpyruvate by the enzyme phenylalanine ammonia-lyase (PAL). Phenylpyruvate can then undergo further metabolic reactions to produce various metabolites, including phenylacetate and phenylalanine . These metabolites play important roles in various biochemical pathways, including the synthesis of neurotransmitters and the regulation of amino acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-oxo-3-phenylpropanoic acid with key analogs, focusing on structural variations, applications, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Key Structural and Functional Differences

Amino and Oxo Groups: The target compound uniquely combines an α-amino group and a β-oxo group, unlike 2-oxo-3-phenylpropanoic acid (lacking the amino group) and 2-amino-3-(nitrophenyl)propanoic acid (lacking the oxo group). This dual functionality may enhance its utility in peptide synthesis or enzyme inhibition studies.

Bioactivity: 2-Oxo-3-phenylpropanoic acid (HY-W012530) demonstrates direct bioactivity as a substrate for lactate dehydrogenase, whereas amino-substituted analogs may target amino acid transporters or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.